
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This ring is substituted with a thiophen-2-yl group and a morpholinosulfonyl benzoate group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an isoxazole ring which is a heterocyclic compound. The isoxazole ring is attached to a thiophene ring at the 5-position and a morpholinosulfonyl benzoate group is attached via a methylene bridge .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be solid at room temperature due to the presence of multiple ring structures which typically increase the melting point. It’s likely to be soluble in organic solvents due to the presence of multiple polar groups .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
The synthesis of new oxadiazolylbenzodioxane derivatives involving reactions with N-substituted chloroacetamides and studies of their antibacterial activity have been explored. These reactions include the use of structures similar to the compound , showing its potential in the development of antibacterial agents (Avagyan et al., 2020).
Condensation Reactions in Heterocycles Synthesis
Research on the condensation of various nitrogen-containing heterocycles, including morpholino derivatives, has been conducted. This involves exploring the chemical behavior and potential applications of such compounds in synthesizing complex heterocyclic structures (Mamedov et al., 2009).
Antibacterial and Antifungal Activities
Studies on novel thiazolidin-4-one derivatives, synthesized using similar compounds, showed moderate in vitro activities against microorganisms, indicating the potential of these compounds in antimicrobial applications (Patil et al., 2011).
Reactions in Organometallic Chemistry
Research on the reactions of polymethylene-substituted 2-isoxazolines with organometallic compounds has been studied. This work sheds light on the chemical properties and potential applications of isoxazoline and morpholino derivatives in organometallic synthesis (Nitta et al., 1985).
Crystallographic Studies
Crystallographic analysis of compounds containing dihydroisoxazol and morpholine rings has been conducted. This research provides insights into the structural aspects of such compounds, which is crucial for understanding their chemical behavior and potential applications (Sebbar et al., 2016).
Synthesis of Novel Copolymers
The synthesis of novel copolymers containing carbazole and their electrochromic properties have been investigated. This research highlights the potential of using similar structural compounds in the development of advanced materials with specific electronic properties (Aydın & Kaya, 2013).
Corrosion Inhibition Properties
The corrosion inhibition properties of benzimidazole derivatives on mild steel have been assessed, providing insights into the potential use of similar compounds in corrosion protection applications (Ammal et al., 2018).
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S2/c22-19(26-13-15-12-17(27-20-15)18-2-1-11-28-18)14-3-5-16(6-4-14)29(23,24)21-7-9-25-10-8-21/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSQFOPWAOZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-BROMOPHENYL)-N-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHYL]ACETAMIDE](/img/structure/B2835060.png)
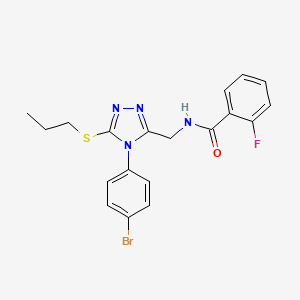

![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2835068.png)
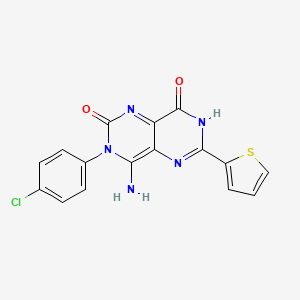
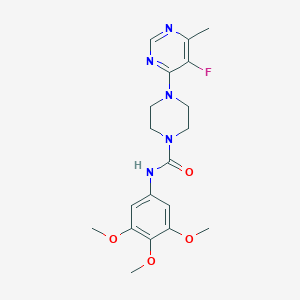
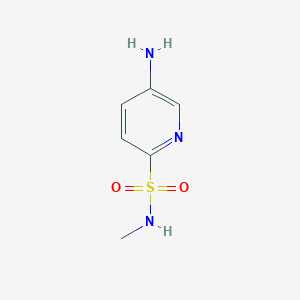
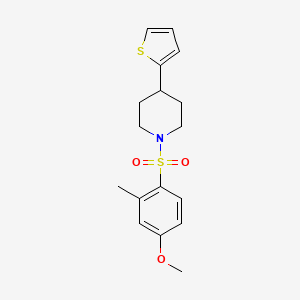
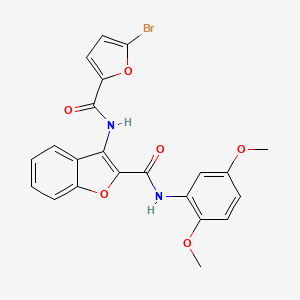

![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)
![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)
![4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2835081.png)
